N-(1-adamantyl)-N'-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-1-adamantyl-N’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea: is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of the Adamantyl Urea Core: The adamantyl urea core can be synthesized by reacting 1-adamantylamine with an appropriate isocyanate under controlled conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the adamantyl urea core with a suitable thiadiazole precursor, such as 5-(ethylthio)-1,3,4-thiadiazole-2-amine, under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent optimization, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, especially at the adamantyl group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry due to its unique structure.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as antiviral or anticancer agents.
- It may exhibit biological activity due to its structural similarity to other bioactive adamantane derivatives.
Industry:
- The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The adamantyl group may enhance the compound’s binding affinity and stability, while the thiadiazole ring may contribute to its biological activity.
Comparison with Similar Compounds
N-(1-adamantyl)-N’-[5-(methylthio)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methylthio group instead of an ethylthio group.
N-(1-adamantyl)-N’-[5-(phenylthio)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a phenylthio group instead of an ethylthio group.
Uniqueness:
- The presence of the ethylthio group in N-1-adamantyl-N’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea may impart unique chemical and biological properties compared to its analogs.
- The adamantyl group provides significant stability and rigidity, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS2/c1-2-21-14-19-18-13(22-14)16-12(20)17-15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H2,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSOAAHECHGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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